Gibberellin A34

CAS No.: 32630-92-5

Cat. No.: VC1804691

Molecular Formula: C19H24O6

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32630-92-5 |

|---|---|

| Molecular Formula | C19H24O6 |

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

| Standard InChI | InChI=1S/C19H24O6/c1-8-5-18-6-9(8)3-4-11(18)19-7-10(20)14(21)17(2,16(24)25-19)13(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,14+,17+,18+,19-/m1/s1 |

| Standard InChI Key | IGZIQAJJXGRAJF-TXZPEUJSSA-N |

| Isomeric SMILES | C[C@]12[C@H]3[C@@H]([C@@]45C[C@@H](CC[C@H]4[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)C(=C)C5)C(=O)O |

| SMILES | CC12C3C(C45CC(CCC4C3(CC(C1O)O)OC2=O)C(=C)C5)C(=O)O |

| Canonical SMILES | CC12C3C(C45CC(CCC4C3(CC(C1O)O)OC2=O)C(=C)C5)C(=O)O |

Introduction

Chemical Structure and Properties of Gibberellin A34

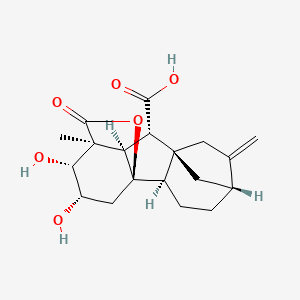

Gibberellin A34 is classified as a lactone, a C19-gibberellin, and a gibberellin monocarboxylic acid . Its molecular formula is C19H24O6 with a molecular weight of 348.4 g/mol . The compound has a complex pentacyclic structure that is characteristic of gibberellins, with the IUPAC name being (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid .

Physical and Chemical Characteristics

Gibberellin A34 exhibits specific physical properties that aid in its identification and isolation from plant tissues. The compound has a melting point of 218-219°C as reported in studies of its isolation from immature seeds of evening-glory . It is considered a conjugate acid of gibberellin A34(1-) and contains functional groups including hydroxyl groups at C-12 and C-13 positions, a carboxylic acid group, and a lactone ring .

The chemical structure includes several chiral centers, contributing to its complex three-dimensional arrangement and specific biological activity. The compound contains a methylidene group at position 6, which is important for its molecular recognition and interactions within plant systems .

Table 1: Key Chemical Properties of Gibberellin A34

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H24O6 | |

| Molecular Weight | 348.4 g/mol | |

| CAS Registry Number | 32630-92-5 | |

| Melting Point | 218-219°C | |

| Physical State | Solid | |

| Storage Condition | Frozen |

Natural Occurrence of Gibberellin A34

Gibberellin A34 has been identified in several plant species, suggesting its widespread distribution and physiological significance in the plant kingdom. The compound was initially identified in Calonyction aculeatum (evening-glory) , with subsequent research confirming its presence in other plant species.

Plant Sources and Distribution

Research has documented the occurrence of Gibberellin A34 in the following plant species:

-

Calonyction aculeatum (evening-glory) - From which it was first isolated in small quantities (12 mg from 23 kg of immature seeds) .

-

Ipomoea alba - A flowering plant species related to morning glories .

The presence of GA34 across diverse plant families, including both monocots (wheat) and dicots (evening-glory), as well as gymnosperms (Norway spruce), indicates its conserved role in plant biology. The compound appears to be particularly concentrated in immature seeds and reproductive structures, suggesting a potential role in seed development and maturation processes .

Research History and Analytical Methods

The scientific investigation of Gibberellin A34 spans several decades, with significant advances in isolation techniques, structural determination, and understanding of its biological significance.

Discovery and Structural Elucidation

Gibberellin A34 was initially identified in Calonyction aculeatum, as reported by Murofushi and colleagues in 1973 . The isolation and structural determination were challenging due to the small quantities present in plant tissues. From 23 kg of immature seeds of evening-glory, researchers were able to obtain only 12 mg of GA34 , highlighting the technical difficulties in studying this compound.

The structural elucidation of GA34 involved a combination of analytical techniques, including high-resolution mass spectrometry, nuclear magnetic resonance (NMR), and comparison with other known gibberellins. These studies revealed the complex pentacyclic structure with specific hydroxylation patterns that characterize GA34 .

Analytical Techniques

Several analytical methods have been employed for the identification and quantification of Gibberellin A34 in plant tissues:

-

Mass spectrometry: The mass spectrum of Gibberellin A34 methyl ester TMS ether has a molecular weight of 506.2508 and a base peak at 506, with a retention index of 2655 . These mass spectral characteristics provide a fingerprint for identifying GA34 in complex plant extracts.

-

Chromatographic techniques: Isolation procedures typically involve multiple chromatographic steps, including column chromatography and high-performance liquid chromatography (HPLC) .

-

Spectroscopic methods: Nuclear magnetic resonance (NMR) has been instrumental in determining the three-dimensional structure and stereochemistry of GA34 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume